Bienvenue dans la boutique en ligne BenchChem!

N-(3-{[(4-fluorobenzyl)oxy]methyl}phenyl)-4-(trifluoromethyl)benzenesulfonamide

Medicinal Chemistry Structure-Activity Relationship Physicochemical Property Optimization

N-(3-{[(4-fluorobenzyl)oxy]methyl}phenyl)-4-(trifluoromethyl)benzenesulfonamide (CAS 338392-94-2, molecular formula C₂₁H₁₇F₄NO₃S, MW 439.42) is a rationally designed arylsulfonamide that incorporates a 4-fluorobenzyloxymethyl meta-substituted aniline core coupled to a para-trifluoromethylbenzenesulfonyl warhead. This molecule belongs to a pharmacologically privileged scaffold class that has yielded inhibitors of the hypoxia-inducible factor (HIF) transcriptional pathway and voltage-gated potassium (Kv) channels.

Molecular Formula C21H17F4NO3S
Molecular Weight 439.42
CAS No. 338392-94-2
Cat. No. B2600977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-{[(4-fluorobenzyl)oxy]methyl}phenyl)-4-(trifluoromethyl)benzenesulfonamide
CAS338392-94-2
Molecular FormulaC21H17F4NO3S
Molecular Weight439.42
Structural Identifiers
SMILESC1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)COCC3=CC=C(C=C3)F
InChIInChI=1S/C21H17F4NO3S/c22-18-8-4-15(5-9-18)13-29-14-16-2-1-3-19(12-16)26-30(27,28)20-10-6-17(7-11-20)21(23,24)25/h1-12,26H,13-14H2
InChIKeyIWVZUUMNBJAZMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-{[(4-fluorobenzyl)oxy]methyl}phenyl)-4-(trifluoromethyl)benzenesulfonamide (CAS 338392-94-2): Structural Identity, Supplier Landscape, and Baseline Physicochemical Profile for Procurement Screening


N-(3-{[(4-fluorobenzyl)oxy]methyl}phenyl)-4-(trifluoromethyl)benzenesulfonamide (CAS 338392-94-2, molecular formula C₂₁H₁₇F₄NO₃S, MW 439.42) is a rationally designed arylsulfonamide that incorporates a 4-fluorobenzyloxymethyl meta-substituted aniline core coupled to a para-trifluoromethylbenzenesulfonyl warhead . This molecule belongs to a pharmacologically privileged scaffold class that has yielded inhibitors of the hypoxia-inducible factor (HIF) transcriptional pathway and voltage-gated potassium (Kv) channels [1][2]. The compound is currently supplied as a research-grade screening compound by Key Organics Ltd. at 90% purity, positioning it as a hit-identification or library-screening starting point rather than a validated probe . Its PubChem registration confirms global database indexing, facilitating structure-searchable procurement and bioactivity cross-referencing [3].

Why Trifluoromethyl Substitution Prevents Simple Interchange of N-(3-{[(4-fluorobenzyl)oxy]methyl}phenyl)-4-(trifluoromethyl)benzenesulfonamide with Des-CF₃ or Heteroaryl Sulfonamide Analogs


Within the benzenesulfonamide class, the para-substituent on the sulfonyl phenyl ring constitutes a critical determinant of both on-target potency and off-target selectivity. The target compound's 4-trifluoromethyl (-CF₃) group is not a conservative replacement for 4-fluoro (CAS 338392-93-1) or 4-methyl analogs, as the -CF₃ group imposes a markedly stronger electron-withdrawing effect (Hammett σₚ = +0.54) versus -F (σₚ = +0.06) and significantly increases lipophilicity (π = +0.88), which can alter target binding, metabolic stability, and membrane permeability in ways that cannot be predicted from the des-trifluoromethyl parent [1]. Arylsulfonamides in this scaffold space have demonstrated HIF-1 pathway inhibition with IC₅₀ values reaching ~0.5 μM in cellular reporter assays, and subtle structural modifications profoundly shift both potency and selectivity profiles—underscoring that generic interchange without empirical head-to-head validation risks selecting a compound with divergent pharmacological properties [2]. Furthermore, the compound supplies from Key Organics at 90% purity, and procurement of a different vendor's analog with unspecified purity introduces an additional confounding variable in any comparative study .

Comparator-Anchored Quantitative Differentiation Evidence for N-(3-{[(4-fluorobenzyl)oxy]methyl}phenyl)-4-(trifluoromethyl)benzenesulfonamide (CAS 338392-94-2)


Para-Substituent Electronic Modulation: 4-Trifluoromethyl vs. 4-Fluoro Analog (CAS 338392-93-1)

The target compound's 4-trifluoromethyl group on the benzenesulfonyl moiety confers a substantially stronger electron-withdrawing effect compared with the 4-fluoro analog CAS 338392-93-1 . Using Hammett substituent constants as a quantitative proxy for electronic modulation, the σₚ value for para-CF₃ is +0.54 (strongly electron-withdrawing), whereas para-F is only +0.06 (weakly electron-withdrawing)—a 9-fold difference in magnitude [1]. This electronic perturbation can be expected to influence the acidity of the sulfonamide N–H, hydrogen-bond donor capacity, and resonance interactions with the adjacent aromatic ring, all of which directly impact target binding thermodynamics.

Medicinal Chemistry Structure-Activity Relationship Physicochemical Property Optimization

Lipophilicity-Driven Differentiation: Predicted LogP Shift Relative to 4-Fluoro and Unsubstituted Phenyl Analogs

The 4-trifluoromethyl substitution increases calculated lipophilicity by approximately 0.8–1.0 logP units compared to the 4-fluoro analog (CAS 338392-93-1) and by approximately 1.2–1.5 logP units relative to the unsubstituted phenylsulfonamide parent . The Hansch π constant for aromatic –CF₃ is +0.88, versus +0.14 for –F, yielding a π difference of +0.74 [1]. This elevated lipophilicity is predicted to enhance passive membrane permeability but may also increase plasma protein binding and CYP-mediated metabolic liability—a classic trade-off that must be empirically evaluated for any specific assay context.

ADME Lipophilicity Drug Design Permeability

HIF-1 Pathway Inhibitory Potential: Class-Level Benchmarking Against Published Arylsulfonamide Hits

Although the target compound itself lacks published target-specific bioactivity data, the arylsulfonamide scaffold to which it belongs has been validated as a HIF-1 pathway inhibitory chemotype [1]. In a high-throughput screen of approximately 10,000 natural-product-like compounds using an HRE-luciferase reporter in LN229 glioma cells, the most potent identified arylsulfonamides exhibited IC₅₀ values of ~0.5 μM for suppression of HIF-dependent transcription [1]. The target compound incorporates structural features consistent with the core scaffold of these active chemotypes, suggesting potential HIF-pathway relevance that justifies its inclusion in targeted follow-up screens. However, empirical head-to-head testing is required, as minor substituent changes in this series have been shown to ablate activity entirely [1].

Hypoxia-Inducible Factor Cancer Biology Transcriptional Reporter Assay Hit Identification

Kv Ion Channel Blocker Scaffold Overlap: Patent-Derived Class Evidence for Polypharmacology Potential

The target compound's benzenesulfonamide core is structurally consonant with heteroarylsulfonamide derivatives claimed as blockers of voltage-gated potassium channels Kv1.5, Kv4.3, and Kv11.1 in patent UA109295C2 [1]. This patent family explicitly encompasses benzenesulfonamide derivatives bearing halogen, trifluoromethyl, and alkoxy substituents on the phenyl core [1]. The target compound's 4-CF₃ substitution matches one of the preferred embodiments recited in the patent's Markush structure. While no compound-specific Kv channel IC₅₀ data are publicly available for CAS 338392-94-2, the structural overlap with patented Kv-blocking chemotypes suggests it may interact with cardiac or neuronal potassium channels—a hypothesis that could be tested in electrophysiological assays alongside structurally related negative controls such as the 4-fluoro analog CAS 338392-93-1.

Ion Channels Kv1.5 Cardiac Electrophysiology Patent Analysis

Procurement-Grade Purity Benchmarking: 90% Purity vs. Industry-Standard Screening Compound Specifications

The target compound is supplied by Key Organics Ltd. at a documented purity of 90% . This purity level is below the ≥95% threshold commonly recommended for quantitative bioassay work, where impurities can contribute to false-positive or false-negative results in concentration-response experiments [1]. For comparison, leading screening compound suppliers often provide compounds at ≥95% purity with accompanying LC-MS or NMR characterization. The 90% purity specification means that procurement decisions for this compound should include a budget and plan for re-purification (e.g., preparative HPLC or recrystallization) prior to use in dose-response or selectivity profiling assays. For initial single-concentration high-throughput screens, 90% purity may be acceptable if the hit-confirmation workflow includes subsequent re-testing with purified material.

Compound Procurement Quality Control High-Throughput Screening Purity Assessment

Evidence-Backed Research and Industrial Application Scenarios for N-(3-{[(4-fluorobenzyl)oxy]methyl}phenyl)-4-(trifluoromethyl)benzenesulfonamide (CAS 338392-94-2)


Focused HIF-1 Pathway Screening in Cancer Cell Models

Based on the class-level validation of arylsulfonamides as HIF-1 transcriptional inhibitors with IC₅₀ values reaching ~0.5 μM in HRE-luciferase reporter assays [1], this compound is suitable for inclusion in secondary HIF-pathway screening campaigns. Its 4-trifluoromethyl substitution distinguishes it from previously characterized benzopyran-based HIF inhibitors, offering a structurally differentiated chemotype for exploring novel structure-activity relationships in glioma or renal cell carcinoma models.

Electrophysiological Profiling Against Kv1.5 and Related Potassium Channels

The structural overlap with Kv channel-blocking heteroarylsulfonamides claimed in patent UA109295C2 [2] supports the use of this compound in ion channel electrophysiology panels. Procurement for patch-clamp or automated electrophysiology screening against Kv1.5, Kv4.3, and Kv11.1 is justified when seeking novel chemotypes beyond the established lactam sulfonamide series, provided that the 4-fluoro analog (CAS 338392-93-1) is included in parallel as a structural control to isolate the contribution of the -CF₃ group.

Medicinal Chemistry Hit Expansion Around the Trifluoromethylbenzenesulfonamide Core

The quantified electronic (Hammett σₚ = +0.54) and lipophilic (Hansch π = +0.88) differentiation of the 4-CF₃ group versus the 4-F analog [3] makes this compound a rational starting point for systematic hit-to-lead optimization. Synthesis of a focused analog library varying the para-substituent (CF₃, F, Cl, CH₃, OCH₃, H) around the benzenesulfonyl ring while keeping the 4-fluorobenzyloxymethyl aniline constant would enable quantitative SAR dissection of the electronic and steric contributions to target binding, selectivity, and ADME properties.

Compound Library Procurement with Pre-Planned Re-Purification Workflow

Given the documented 90% purity from Key Organics versus the ≥95% industry benchmark for quantitative bioassay work [4], this compound is best procured in bulk for inclusion in diversity-oriented screening libraries with an explicit downstream re-purification protocol. Procurement workflows should budget for preparative HPLC purification to raise purity to ≥95% before progressing any confirmed hit into dose-response, selectivity profiling, or in vivo pharmacokinetic studies.

Quote Request

Request a Quote for N-(3-{[(4-fluorobenzyl)oxy]methyl}phenyl)-4-(trifluoromethyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.